Benzo[b]thiophen-2(3H)-imine
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Overview
Description
Benzo[b]thiophen-2(3H)-imine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound belongs to the class of benzothiophenes, which are known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-2(3H)-imine typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the reaction of 2-bromobenzene with sodium sulfide or potassium sulfide to form the benzothiophene core, followed by further functionalization to introduce the imine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes with different functional groups.
Scientific Research Applications
Benzo[b]thiophen-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-2(3H)-imine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A parent compound with similar structural features but lacking the imine group.
Benzo[b]thiophene-2-carboxamide: Another derivative with different functional groups and biological activities.
Benzo[b]thiophene-2-boronic acid: Known for its use in organic synthesis and medicinal chemistry.
Uniqueness
Benzo[b]thiophen-2(3H)-imine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H7NS |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
3H-1-benzothiophen-2-imine |
InChI |
InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2 |
InChI Key |
YAFOBYMLYYJHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SC1=N |
Origin of Product |
United States |
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